Chemical structure and properties of 3-Propanoyl-5-bromo-benzo[b]thiophene
Chemical structure and properties of 3-Propanoyl-5-bromo-benzo[b]thiophene
An In-depth Technical Guide to 3-Propanoyl-5-bromo-benzo[b]thiophene for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Unveiling a Scaffold of Potential
The benzo[b]thiophene core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds, including the approved drugs raloxifene and zileuton. Its derivatives have demonstrated a vast spectrum of biological activities, from antimicrobial and antifungal to anticancer and anti-inflammatory properties. This guide focuses on a specific, yet promising derivative: 3-Propanoyl-5-bromo-benzo[b]thiophene. While specific literature on this exact molecule is sparse, its structural motifs—a halogenated benzothiophene and an acyl group—suggest significant potential as both a bioactive compound and a versatile synthetic intermediate.
This document provides a comprehensive technical overview, grounded in established chemical principles and data from closely related analogues. We will explore its inferred chemical and physical properties, propose a robust synthetic pathway with a detailed experimental protocol, and anticipate its spectroscopic signature. This guide is designed to empower researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this intriguing molecule.
Core Compound Profile: 3-Propanoyl-5-bromo-benzo[b]thiophene
Based on its nomenclature, we can define the core structural and chemical identity of the target compound.
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Chemical Structure:
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Molecular Formula: C₁₁H₉BrOS
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Molecular Weight: 269.16 g/mol
Physicochemical Properties (Predicted and Inferred)
While experimental data for 3-Propanoyl-5-bromo-benzo[b]thiophene is not available, we can infer its general properties and provide data for its likely precursor, 5-Bromobenzo[b]thiophene, for reference.
| Property | Predicted Value for 3-Propanoyl-5-bromo-benzo[b]thiophene | Experimental Value for 5-Bromobenzo[b]thiophene | Reference |
| Appearance | Likely a solid at room temperature, potentially crystalline. Color may range from off-white to yellow. | White to cream to pale orange crystals or powder. | [1] |
| Melting Point (°C) | Expected to be significantly higher than the starting material due to increased molecular weight and polarity. | 43.0 - 49.0 | [1] |
| Boiling Point (°C) | Not readily predictable without experimental data. | Not readily available. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. | Soluble in organic solvents. |
Synthesis and Mechanism: A Practical Approach
The most direct and industrially scalable method for preparing 3-Propanoyl-5-bromo-benzo[b]thiophene is the Friedel-Crafts acylation of 5-bromobenzo[b]thiophene. This classic electrophilic aromatic substitution reaction is reliable and well-documented for a wide range of aromatic substrates.
Proposed Synthetic Route: Friedel-Crafts Acylation
The reaction involves the treatment of 5-bromobenzo[b]thiophene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthesis of 3-Propanoyl-5-bromo-benzo[b]thiophene.
Reaction Mechanism: The Causality Behind the Synthesis
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism:
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Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of propanoyl chloride, making the carbonyl carbon highly electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion. This is the key electrophile in the reaction.
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Electrophilic Attack: The electron-rich benzo[b]thiophene ring acts as a nucleophile, attacking the acylium ion. The C3 position of benzo[b]thiophene is generally favored for electrophilic substitution due to the stability of the resulting cationic intermediate (arenium ion).
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Rearomatization: The arenium ion is deprotonated by the AlCl₄⁻ complex, restoring the aromaticity of the benzo[b]thiophene ring and regenerating the AlCl₃ catalyst.
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Product-Catalyst Complex: The ketone product, being a Lewis base, will form a complex with the AlCl₃. Therefore, a stoichiometric amount of the Lewis acid is required. An aqueous workup is necessary to hydrolyze this complex and isolate the final product.
Detailed Experimental Protocol
This protocol is a self-validating system designed for robustness and reproducibility.
Materials and Equipment:
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5-Bromobenzo[b]thiophene
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Propanoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with a magnetic stirrer
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Addition funnel
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Reflux condenser with a drying tube
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.
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Substrate Addition: Dissolve 5-bromobenzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step should be performed in a fume hood as HCl gas may be evolved.
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Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Step-by-step experimental workflow for synthesis and purification.
Spectroscopic Characterization (Anticipated Data)
The following tables outline the expected spectroscopic data for 3-Propanoyl-5-bromo-benzo[b]thiophene, which are crucial for its unambiguous identification.
¹H NMR Spectroscopy (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (3H) | 7.5 - 8.5 | m | - |
| -CH₂- (Propanoyl) | ~3.0 | q | ~7.2 |
| -CH₃ (Propanoyl) | ~1.2 | t | ~7.2 |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 190 - 200 |
| Aromatic (8C) | 115 - 145 |
| -CH₂- (Propanoyl) | 30 - 40 |
| -CH₃ (Propanoyl) | 8 - 15 |
IR Spectroscopy (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone Stretch) | 1670 - 1690 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |
Mass Spectrometry (Predicted)
| Ion | m/z (relative abundance) | Notes |
| [M]⁺ | 268/270 (approx. 1:1) | Molecular ion peak with characteristic bromine isotope pattern (⁷⁹Br and ⁸¹Br). |
| [M-C₂H₅]⁺ | 239/241 | Loss of the ethyl group. |
| [M-COC₂H₅]⁺ | 211/213 | Loss of the propanoyl group. |
Potential Applications and Future Research Directions
Given the established biological activities of the benzo[b]thiophene scaffold, 3-Propanoyl-5-bromo-benzo[b]thiophene represents a promising starting point for drug discovery programs.
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Anticancer Research: Many kinase inhibitors and tubulin polymerization inhibitors feature halogenated aromatic and heteroaromatic cores. This compound could serve as a precursor for novel anticancer agents.
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Antimicrobial Drug Development: The presence of the halogen and the reactive ketone handle allows for the synthesis of a diverse library of derivatives (e.g., chalcones, hydrazones, and pyrazolines) which are known to possess potent antimicrobial activities.
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Synthetic Intermediate: The propanoyl group can be further modified through various reactions such as reduction to an alcohol, oxidation, or conversion to other functional groups, making this molecule a valuable building block for more complex structures.
Future research should focus on the synthesis of this compound, followed by a thorough evaluation of its biological activities. Structure-activity relationship (SAR) studies, guided by computational modeling, could then be employed to optimize its properties and develop new therapeutic leads.
References
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science.
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Friedel–Crafts reaction. (2024, February 15). In Wikipedia. Retrieved February 20, 2026, from [Link]
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Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved February 20, 2026, from [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021, December 28). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved February 20, 2026, from [Link]
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Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
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3-Bromobenzo[b]thiophene. (n.d.). SpectraBase. Retrieved February 20, 2026, from [Link]
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Benzo[b]thiophene, 3-bromo-. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
